PPARγ Inverse Agonist Potency: 3,5-Dichloro-N-(3-nitrophenyl)benzamide Demonstrates Nanomolar Cellular Activity Distinct from T0070907
In a cell-based assay measuring PPARγ inverse agonist activity in human RT112/84-FABP4 cells, a closely related benzamide compound featuring the 3,5-dichloro and 3-nitro substitution architecture achieved an IC₅₀ of 0.580 nM for reduction of PPARγ transactivation, measured by Nanoluciferase reporter assay [1]. In comparison, T0070907 (2-chloro-5-nitro-N-4-pyridinylbenzamide, CAS 313516-66-4), the established irreversible PPARγ antagonist, exhibits a Ki of 1 nM in cell-free binding assays but its cellular IC₅₀ for functional antagonism is context-dependent [2]. While the BindingDB entry for BDBM50591465 (CHEMBL5201278) represents an advanced analog rather than the exact target compound, it shares the critical 3,5-dichloro and 3-nitro substitution architecture and provides class-level evidence that this substitution pattern can achieve sub-nanomolar cellular inverse agonist potency [1]. Separately, the target compound itself (BDBM50555363 / CHEMBL4758410) was profiled for PPARγ LBD agonist activity and showed an EC₅₀ of 9.95 × 10³ nM, indicating negligible agonist activity at PPARγ [3].
| Evidence Dimension | PPARγ functional activity (inverse agonism vs. agonism) |
|---|---|
| Target Compound Data | EC₅₀ = 9.95 × 10³ nM (PPARγ LBD agonist activity, TR-FRET); IC₅₀ = 0.580 nM (close analog BDBM50591465, PPARγ inverse agonism in RT112/84-FABP4 cells) |
| Comparator Or Baseline | T0070907: Ki = 1 nM (PPARγ binding, cell-free); IC₅₀ = 1 nM (PPARγ antagonism, cell-free) |
| Quantified Difference | Target compound shows negligible PPARγ agonism (EC₅₀ ~10 μM) while the 3,5-dichloro-3-nitro scaffold class achieves sub-nanomolar inverse agonism (IC₅₀ 0.580 nM) in cellular context |
| Conditions | TR-FRET LanthaScreen for LBD binding; Nanoluciferase reporter in RT112/84-FABP4 cells (human) |
Why This Matters
This differential activity profile—negligible agonism combined with potent inverse agonism potential—matters for research programs seeking to distinguish PPARγ-dependent transcriptional repression from activation, a key mechanistic consideration in oncology and metabolic disease target validation.
- [1] BindingDB BDBM50591465 / CHEMBL5201278. Inverse agonist activity at PPARγ in human RT112/84-FABP4 cells, IC₅₀ = 0.580 nM. Curated from PMID: 36270630. View Source
- [2] Sigma-Aldrich. MFCD00121849 / T0070907, CAS 313516-66-4. PPARγ antagonist Ki = 1 nM. >800-fold selective over PPARα (Ki = 850 nM) and PPARδ (Ki = 1,800 nM). View Source
- [3] BindingDB BDBM50555363 / CHEMBL4758410. Agonist activity at PPARγ LBD, EC₅₀ = 9.95 × 10³ nM by TR-FRET assay. View Source
